N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide, also known as CTQ, is a novel small molecule compound that has shown promising results in scientific research. CTQ is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Reactivity
N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide is a compound of interest in synthetic organic chemistry, particularly in the synthesis and functionalization of heterocyclic compounds. Research has shown its utility in the synthesis of complex molecules through reactions such as alkylation, cycloaddition, and Pictet-Spengler cyclization. For instance, it has been used in the preparation of isoquinolin-3-yl sulfides and thieno[2,3-c]isoquinolines via selective alkylation reactions (Dyachenko & Vovk, 2012). Additionally, its reactivity with hydrogen sulfide to form propane-bis(thioamide), a precursor for thiazoles and tetrahydroisoquinoline derivatives, highlights its versatility in heterocyclic synthesis (Dyachenko & Vovk, 2013).
Antimicrobial and Anticancer Applications
Compounds derived from N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide have shown promising biological activities. Studies have reported the synthesis of quinazoline and quinoline derivatives with significant antimicrobial and anticancer properties. For example, derivatives have been evaluated for antibacterial and antifungal activities, showing potent action against various strains of microorganisms, which suggests their potential as lead compounds for the development of new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015). Moreover, some compounds have demonstrated significant anticancer activity, particularly against colorectal cancer cell lines, indicating their potential in cancer therapy (Nowak et al., 2015).
Kinase Inhibition
Further extending its therapeutic potential, derivatives of N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide have been explored for their kinase inhibition properties. Studies have shown that certain derivatives display inhibitory activity against protein kinases, which are key regulators of cell function and are involved in the progression of various diseases, including cancer. These findings highlight the compound's relevance in the development of kinase inhibitors for therapeutic applications (Loidreau et al., 2020).
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2/c1-15(20(27)26-22(14-23)11-5-2-6-12-22)29-21-16-8-3-4-9-17(16)24-19(25-21)18-10-7-13-28-18/h3-4,7-10,13,15H,2,5-6,11-12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDBCXHNNQJNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.